2-[carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl]-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid
Description
2-[carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl]-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid is a complex organic compound with the molecular formula C11H12N6O5S . This compound is notable for its unique structure, which includes a tetrazole ring, a thiazine ring, and multiple functional groups.
Properties
Molecular Formula |
C11H12N6O5S |
|---|---|
Molecular Weight |
340.32 g/mol |
IUPAC Name |
2-[carboxy-[[2-(tetrazol-1-yl)acetyl]amino]methyl]-5-methylidene-2H-1,3-thiazine-4-carboxylic acid |
InChI |
InChI=1S/C11H12N6O5S/c1-5-3-23-9(14-7(5)10(19)20)8(11(21)22)13-6(18)2-17-4-12-15-16-17/h4,8-9H,1-3H2,(H,13,18)(H,19,20)(H,21,22) |
InChI Key |
MBQWUSFIWMGQJN-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CSC(N=C1C(=O)O)C(C(=O)O)NC(=O)CN2C=NN=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl]-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid involves multiple steps. One common synthetic route starts with the preparation of the tetrazole ring, which can be achieved through the reaction of nitriles with azides in the presence of a catalyst . The thiazine ring is then formed through a cyclization reaction involving appropriate precursors. The final compound is obtained by coupling the tetrazole and thiazine intermediates under specific reaction conditions .
Chemical Reactions Analysis
2-[carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl]-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C11H12N6O5S and a molecular weight of 340.32 g/mol. Its structure includes a thiazine ring, which is significant for its biological activity. The presence of the tetrazole moiety contributes to its pharmacological properties, enhancing solubility and interaction with biological targets.
Antibiotic Research
This compound is recognized as an impurity in cefazolin, a cephalosporin antibiotic. Understanding the degradation pathways and impurities like this one is crucial for:
- Quality Control : Ensuring the purity of pharmaceutical products.
- Stability Studies : Investigating how cefazolin degrades under various conditions can inform storage and handling practices.
Research has shown that impurities can affect the efficacy and safety of drugs. For instance, studies have isolated degradation products from cefazolin to assess their impact on therapeutic outcomes and safety profiles .
Enzyme Interaction Studies
The compound's structure suggests potential interactions with specific enzymes involved in drug metabolism. For example, it may interact with beta-lactamases, enzymes that confer resistance to beta-lactam antibiotics by hydrolyzing their beta-lactam ring . Understanding these interactions can lead to:
- Enhanced Drug Design : Developing inhibitors that prevent beta-lactamase activity.
- Resistance Mechanism Insights : Providing insights into how bacteria develop resistance to antibiotics.
Synthesis and Modification
The synthesis of 2-[carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl]-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid involves several steps that can be optimized for yield and purity. Modifications to the synthesis process can lead to variations in the compound that may enhance its biological activity or reduce toxicity.
Therapeutic Potential
While primarily studied as an impurity in cefazolin, there is potential for this compound to be explored for its own therapeutic applications:
- Antimicrobial Activity : Its structural features may confer antimicrobial properties worthy of investigation against resistant strains.
- Drug Development : As a lead compound or scaffold for new antibiotic classes.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl]-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors in biological systems . This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-[carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl]-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid include other tetrazole-containing molecules and thiazine derivatives . Some examples are:
Cefazolin EP Impurity I: This compound has a similar structure but includes additional functional groups, making it useful as a reference standard in pharmaceutical analysis.
Tetrazole derivatives: These compounds share the tetrazole ring and are often used in medicinal chemistry for their stability and biological activity.
The uniqueness of this compound lies in its combination of the tetrazole and thiazine rings, which imparts distinct chemical and biological properties .
Biological Activity
The compound 2-[carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl]-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to delve into the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a thiazine ring fused with a tetrazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
Key Features:
- Molecular Weight : 298.33 g/mol
- Solubility : Soluble in water and organic solvents like methanol.
- Functional Groups : Contains carboxylic acid, amine, and heterocyclic structures.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, particularly Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound possesses significant antibacterial properties, making it a candidate for further development as an antibiotic agent.
The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis through interference with beta-lactamase enzymes. This is particularly relevant given the increasing prevalence of antibiotic-resistant strains of bacteria.
Enzyme Interaction
The compound has been identified to interact with beta-lactamase enzymes (EC 3.5.2.6), which are responsible for hydrolyzing beta-lactam antibiotics. By inhibiting these enzymes, the compound can enhance the efficacy of existing antibiotics against resistant strains .
Study 1: Efficacy Against Multi-Drug Resistant Bacteria
A recent study evaluated the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability when treated with the compound in combination with standard antibiotics .
Study 2: Synergistic Effects
Another investigation explored the synergistic effects of this compound when used alongside cefazolin, an established antibiotic. The combination therapy showed enhanced antibacterial activity compared to either agent alone, suggesting potential for use in combination therapies .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing this compound?
- Methodology : The compound is synthesized via cyclocondensation or multi-step functionalization. Key steps include:
- Azide-mediated reactions : Using NaN₃ as a catalyst in DMF at 50°C for 3 hours to introduce tetrazole moieties (common in heterocyclic synthesis) .
- Acid-catalyzed cyclization : Refluxing intermediates (e.g., 3-formyl-indole derivatives) with acetic acid and sodium acetate for 3–5 hours to form thiazine or tetrazole rings .
- Purification : Recrystallization from ethanol or DMF/acetic acid mixtures to isolate the product .
- Key Considerations : Solvent choice (DMF vs. THF) and temperature control are critical to avoid side reactions like over-alkylation.
Q. How is this compound characterized structurally?
- Spectroscopic Techniques :
- NMR : and NMR confirm the carboxy, tetrazole, and methylidene groups. For example, the methylidene proton appears as a singlet at δ ~5.2 ppm, while tetrazole protons resonate near δ 8.5–9.0 ppm .
- MS/MS : Fragmentation patterns (e.g., loss of CO₂ or tetrazole-acetyl groups) validate the molecular structure .
Advanced Research Questions
Q. What mechanistic challenges arise in regioselective functionalization of the tetrazole moiety?
- Regioselectivity Issues : The 1H-tetrazole group exhibits tautomerism (1H vs. 2H forms), complicating selective acylation.
- Mitigation Strategies :
- pH Control : Conduct reactions in mildly acidic conditions (pH 3–5) to stabilize the 1H-tetrazole form .
- Catalytic Systems : Use tert-butyl peroxide in THF to direct acylations to the N1 position, avoiding competing N2 reactivity .
Q. How does this compound form as a degradation impurity in pharmaceuticals?
- Degradation Pathways :
- Hydrolytic Cleavage : The methylidene group in thiazine rings is susceptible to hydrolysis under acidic conditions, forming intermediates that cyclize into the target compound .
- Oxidative Stress : Exposure to peroxides (e.g., in drug formulations) accelerates tetrazole-acetyl decomposition .
- Analytical Monitoring :
- HPLC : Use C18 columns with 0.1% TFA in water/acetonitrile gradients to resolve degradation products .
- Stability Studies : Store samples at pH 6–7 and ≤−20°C to minimize impurity formation .
Q. What computational models predict the compound’s reactivity or stability?
- DFT Studies :
- Reactivity : Calculations at the B3LYP/6-311+G(d,p) level reveal high electrophilicity at the carboxy group (Fukui indices >0.1), favoring nucleophilic attacks .
- Tautomer Stability : The 1H-tetrazole tautomer is ~3 kcal/mol more stable than the 2H form, aligning with experimental observations .
Contradictions and Resolutions
- Synthetic Yield Variability : reports 65% yield for azide-mediated steps, while cites 55% for cyclization. This discrepancy may stem from differences in substrate purity or solvent drying protocols.
- Degradation Pathways : While attributes impurity formation to hydrolysis, suggests oxidative mechanisms. Researchers should conduct stress tests under both conditions to identify dominant pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
